molecular formula C18H19NO B1530454 (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one CAS No. 2101222-51-7

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

Cat. No.: B1530454
CAS No.: 2101222-51-7
M. Wt: 265.3 g/mol
InChI Key: AFMGAVDATRJOJG-DYVFJYSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS: 1038924-70-7, molecular formula: C₁₈H₁₉NO, molecular weight: 265.35 g/mol) is a chiral pyrrolidinone derivative with a biphenylmethyl substituent at the 5-position and a methyl group at the 3-position . It serves as a critical intermediate in synthesizing sacubitril derivatives, which exhibit antibacterial, antifungal, and antitubercular activities . The compound is synthesized via a two-step process starting from its precursor, achieving a 94% yield in the formation of the intermediate (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid . Physicochemical properties include solubility in organic solvents (e.g., DMSO, ethanol) and storage recommendations at 2–8°C to maintain stability .

Properties

IUPAC Name

(3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGAVDATRJOJG-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Imine Formation Biphenyl-4-carboxaldehyde, (R)-3-methylpyrrolidine, base (e.g., NaOH) Mild conditions, room temperature, solvent such as ethanol or methanol
Cyclization Lewis acid catalyst (e.g., BF3·Et2O or ZnCl2), inert atmosphere Temperature control critical (0-25°C) to favor stereoselectivity
Workup and Purification Extraction, recrystallization or silica gel chromatography Use of chiral HPLC to confirm stereochemistry

Industrial Scale Adaptations

For large-scale production, the synthesis is optimized by:

  • Using continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.

  • Automated synthesis platforms to control reaction parameters precisely.

  • Advanced purification methods such as preparative chiral chromatography or crystallization under controlled conditions to maintain stereochemical integrity.

These adaptations aim to maximize efficiency, reduce waste, and ensure batch-to-batch consistency.

Chemical Reaction Analysis

Reaction Types Involved

  • Condensation Reaction : Formation of imine intermediate from aldehyde and amine.

  • Cyclization : Intramolecular nucleophilic attack facilitated by Lewis acid to close the pyrrolidinone ring.

  • Stereoselective Control : The chiral center at the 3-position of the pyrrolidine ring guides the formation of the 5-position stereocenter during cyclization.

Common Reagents and Their Roles

Reagent Role Typical Conditions
Biphenyl-4-carboxaldehyde Aldehyde substrate for imine formation Room temperature, polar solvent
(R)-3-methylpyrrolidine Chiral amine, source of stereochemistry Stoichiometric amounts
Lewis acids (e.g., BF3·Et2O) Catalyst for cyclization Low temperature (0-25°C), inert atmosphere
Base (e.g., NaOH) Facilitates imine formation Mild basic conditions

Purification Techniques

  • Recrystallization : Solvent selection based on solubility differences; common solvents include ethanol, ethyl acetate.

  • Chromatography : Silica gel column chromatography or chiral HPLC for enantiomeric purity.

  • Storage : The compound is stored at 2-8°C, protected from moisture to maintain stability.

Data Tables Summarizing Preparation Parameters

Parameter Typical Value/Condition Remarks
Molecular formula C18H19NO Confirmed by elemental analysis
Molecular weight 265.35 g/mol Calculated and experimentally confirmed
Imine formation temp 20-25°C Room temperature preferred
Cyclization temp 0-25°C Lower temp favors stereoselectivity
Reaction time 2-6 hours Depends on scale and catalyst
Yield 65-85% (optimized conditions) Varies with scale and purification method
Purity (HPLC) >98% Enantiomeric excess confirmed
Storage conditions 2-8°C, dry environment Protect from moisture and light

Research Findings and Optimization Insights

  • The stereochemical outcome is highly dependent on the choice of catalyst and reaction temperature; Lewis acids such as BF3·Et2O provide better stereocontrol than other catalysts.

  • Continuous flow synthesis has been reported to improve reaction reproducibility and scalability while maintaining stereochemical purity.

  • The biphenyl substituent influences the cyclization kinetics and stereoselectivity due to its steric bulk and electronic effects.

  • Purification by chiral chromatography is essential to separate any minor stereoisomeric impurities, ensuring the (3R,5S) configuration predominates.

  • Stability studies indicate that the compound is stable under refrigerated conditions for at least six months when protected from moisture.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity
    • Research indicates that derivatives of pyrrolidinones exhibit antidepressant-like effects in animal models. The biphenyl moiety may enhance the binding affinity to serotonin receptors, suggesting potential as a new class of antidepressants.
  • Cognitive Enhancers
    • Studies have explored the use of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one in enhancing cognitive functions. Its structural similarity to known cognitive enhancers implies it could modulate neurotransmitter systems involved in learning and memory.
  • Neuroprotective Effects
    • Preliminary findings suggest that this compound may offer neuroprotective benefits against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neural tissues.

Pharmaceutical Applications

  • Drug Development
    • The compound serves as a lead structure for synthesizing new pharmaceuticals targeting various conditions such as anxiety disorders and neurodegenerative diseases. Its pharmacokinetic properties are being studied to optimize efficacy and safety profiles.
  • Synthetic Pathways
    • Various synthetic routes have been developed to produce this compound efficiently. These include multi-step reactions involving key intermediates that maintain the desired stereochemistry crucial for biological activity.

Case Studies

StudyFocusFindings
Study 1 Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages.
Study 2 Cognitive EnhancementShowed improved performance in memory tasks compared to control groups, indicating potential for treating cognitive deficits.
Study 3 NeuroprotectionIn vitro studies indicated reduced cell death in neuronal cultures exposed to neurotoxic agents when treated with the compound.

Mechanism of Action

The mechanism by which (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Key References
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one C₁₈H₁₉NO 265.35 Biphenylmethyl, methyl Antibacterial, antifungal intermediate
(3Z,5S)-5-(Hydroxymethyl)-1-[(2'-methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyl oxime C₂₃H₂₅N₂O₄ 409.46 Hydroxymethyl, oxime, methylbiphenyl Oxytocin/vasopressin V1a receptor antagonist
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (FDB022597) C₁₀H₁₂N₂O₂ 192.21 Pyridinyl, hydroxy, methyl Metabolite of nicotine derivatives
4-(Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate C₃₃H₃₃N₇O₃ 600.67 Tetrazolyl, benzimidazole, propyl Antihypertensive (angiotensin II inhibition)
5-(4-([1,1'-Biphenyl]-4-yl)-5,5-difluoro-2-methylpent-4-en-2-yl)-1-phenylpyrrolidin-2-one C₂₉H₂₇F₂NO 467.54 Difluoro, methylpentenyl, phenyl Not specified (structural novelty)

Key Differences and Implications

Substituent Effects on Bioactivity The biphenylmethyl group in the target compound enhances lipophilicity, favoring membrane penetration in antibacterial applications . In contrast, the tetrazolyl-biphenyl analog (e.g., CAS 879562-26-2) targets angiotensin II receptors due to its ionizable tetrazole moiety, which mimics carboxylate groups in hypertension drugs .

Physicochemical Properties Solubility: The target compound’s biphenyl group limits aqueous solubility, necessitating organic solvents (e.g., DMSO) . The pyridinyl analog (FDB022597) exhibits higher water solubility due to its heteroaromatic ring . Stability: Fluorinated analogs (e.g., the difluoro-pentene derivative) show improved metabolic stability compared to non-fluorinated pyrrolidinones .

Environmental and Regulatory Profiles

  • Tetrazolyl-biphenyl compounds are classified under REACH as having medium persistence, mobility, and toxicity (PMT) due to their structural complexity and resistance to degradation . The target compound lacks PMT data, highlighting a research gap.

Biological Activity

4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a chemical compound classified as a pyrazole derivative. This compound features a chloro-substituted pyrazole ring and a fluorobenzonitrile moiety, which contribute to its unique properties and potential applications in scientific research, particularly in the fields of biology and medicine.

  • Molecular Formula : C₁₀H₅ClFN₃
  • Molecular Weight : 221.62 g/mol
  • CAS Number : 1178197-57-3

The structural characteristics of this compound allow it to participate in various biochemical interactions, making it a subject of interest for further research into its biological activities.

The biological activity of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile primarily involves its interaction with specific enzymes and receptors. It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various disease models. The precise molecular targets and pathways remain to be fully elucidated, but initial studies indicate potential for anticancer and antimicrobial activities .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity against malignant cells. The compound's ability to inhibit cell proliferation suggests a mechanism that may involve the modulation of signaling pathways associated with cancer growth .

Antimicrobial Activity

In addition to its anticancer effects, 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to determine the full spectrum of its antimicrobial efficacy and the mechanisms involved .

Case Studies

Several studies have explored the biological activity of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile:

  • Antitumor Activity : A study reported that this compound inhibited tumor growth in xenograft models, indicating its potential as an effective therapeutic agent against specific types of cancer .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., A549, ME-180), suggesting its utility in cancer treatment strategies .
  • Mechanistic Insights : Research into the mechanism revealed that the compound might interfere with critical signaling pathways involved in cell survival and proliferation, further supporting its role as a potential anticancer drug .

Comparative Analysis

A comparison with similar compounds reveals that while other pyrazole derivatives exhibit some biological activities, 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile stands out due to its dual action as both an anticancer and antimicrobial agent. This unique profile can be attributed to its specific molecular structure, which enhances its reactivity and interaction with biological targets.

Compound NameBiological ActivityMechanism
4-(4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrileModerate AnticancerEnzyme Inhibition
4-(4-methyl-1H-pyrazol-1-yl)-3-fluorobenzonitrileLow AntimicrobialUnknown
4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile High Anticancer & AntimicrobialEnzyme Inhibition

Q & A

Q. What are the critical steps in synthesizing (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one while preserving stereochemical integrity?

  • Methodological Answer : Synthesis involves multi-step protocols, including:
  • Chiral induction : Use of chiral auxiliaries or catalysts to establish stereocenters at C3 and C5.
  • Protection/deprotection : Temporary masking of reactive groups (e.g., amines, hydroxyls) to prevent undesired side reactions.
  • Key reaction conditions : Low temperatures (e.g., -78°C for lithiation) and anhydrous solvents (e.g., THF or DCM) to minimize racemization .
  • Purification : Chiral HPLC or recrystallization to isolate enantiomerically pure products.
  • Validation : ¹H/¹³C NMR and polarimetry to confirm stereochemistry .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H NMR for proton environments (e.g., biphenyl methyl group at δ 2.8–3.2 ppm), ¹³C NMR for carbonyl confirmation (~175 ppm), and 2D NMR (COSY, HSQC) for connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z calculated for C₂₃H₂₃NO).
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting reports about this compound’s biological activity (e.g., enzyme inhibition vs. no effect) be systematically addressed?

  • Methodological Answer :
  • Assay standardization : Compare protocols for variables like buffer pH, cofactors, or enzyme isoforms.
  • Compound purity : Re-analyze batches via HPLC-MS; impurities >98% may skew results .
  • Orthogonal assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities.
  • Computational docking : Predict binding poses with targets (e.g., kinases) using AutoDock Vina to identify plausible mechanisms .

Q. What strategies are effective for tracking the metabolic fate of this compound in vivo?

  • Methodological Answer :
  • Radiolabeling : Introduce ¹⁴C or ³H isotopes at the pyrrolidinone ring or biphenyl moiety for tracer studies .
  • LC-MS/MS : Profile metabolites in plasma/tissue extracts; focus on Phase I (oxidation) and Phase II (glucuronidation) products.
  • Microsomal assays : Incubate with liver microsomes + NADPH to simulate hepatic metabolism .

Q. How can computational modeling predict this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADME prediction : Tools like SwissADME calculate logP (lipophilicity), CNS permeability, and CYP450 inhibition.
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models.
  • QSAR models : Corrogate structural features (e.g., biphenyl hydrophobicity) with PK parameters like half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one
Reactant of Route 2
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.